molecular formula C9H9Cl2NO B1581772 2-chloro-N-(4-chloro-2-methylphenyl)acetamide CAS No. 62593-77-5

2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B1581772
CAS No.: 62593-77-5
M. Wt: 218.08 g/mol
InChI Key: ACXNFUUNASEIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO It is a derivative of acetamide and is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide typically involves the reaction of 4-chloro-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chloro-2-methylaniline+chloroacetyl chlorideThis compound+HCl\text{4-chloro-2-methylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloro-2-methylaniline+chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as toluene, at a temperature range of 15-25°C. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete mixing of the reactants. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloro-2-methylphenyl)acetamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are usually conducted at reflux temperatures.

    Oxidation: Strong oxidizing agents, such as potassium permanganate or chromium trioxide, are used for the oxidation of the methyl group.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound, depending on the nucleophile used.

    Hydrolysis: The major products are 4-chloro-2-methylaniline and chloroacetic acid.

    Oxidation: The major product is 4-chloro-2-methylbenzoic acid.

Scientific Research Applications

2-Chloro-N-(4-chloro-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact molecular pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-Chloro-N-phenylacetamide
  • 2-Bromo-N-phenylacetamide
  • N-(2,6-Dimethylphenyl)-2-chloroacetamide

Uniqueness

2-Chloro-N-(4-chloro-2-methylphenyl)acetamide is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s ability to interact with various molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXNFUUNASEIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290363
Record name 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62593-77-5
Record name 62593-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-DICHLORO-ORTHO-ACETOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.